methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20178393
InChI: InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17-
SMILES:
Molecular Formula: C24H17Cl2FN2O5S
Molecular Weight: 535.4 g/mol

methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC20178393

Molecular Formula: C24H17Cl2FN2O5S

Molecular Weight: 535.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C24H17Cl2FN2O5S
Molecular Weight 535.4 g/mol
IUPAC Name methyl 2-[(3Z)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17-
Standard InChI Key DAOROIGXMYOYGC-ZPHPHTNESA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O)F
Canonical SMILES CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O)F

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name of this compound systematically describes its polycyclic framework: methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The molecular formula, C₂₄H₁₇Cl₂FN₂O₅S, reflects a molecular weight of 535.38 g/mol . Key structural features include:

  • A 1,3-thiazole ring substituted with a methyl group and a methyl ester at positions 4 and 5, respectively.

  • A 2,5-dihydro-1H-pyrrole ring fused to the thiazole, bearing hydroxyl and ketone groups at positions 4 and 5.

  • A 3,4-dichlorophenyl group at position 2 of the pyrrole and a 3-fluoro-4-methylbenzoyl moiety at position 3.

Structural Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs with similar substituents provide insights into its conformational behavior. For instance, ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate (PubChem CID 16429273) exhibits a planar thiazole-pyrrole system stabilized by intramolecular hydrogen bonding between the hydroxyl and ketone groups . Such interactions likely persist in the target compound, influencing its reactivity and solubility.

Table 1: Key Identifiers of Methyl 2-[2-(3,4-Dichlorophenyl)-3-(3-Fluoro-4-Methylbenzoyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl]-4-Methyl-1,3-Thiazole-5-Carboxylate

PropertyValueSource
CAS Number617697-96-8
Molecular FormulaC₂₄H₁₇Cl₂FN₂O₅S
Molecular Weight535.38 g/mol
MFCD NumberMFCD04441632
PurityNot analytically verified

Synthesis Pathways and Reactivity

Synthetic Strategies

The compound’s synthesis likely involves multi-step heterocyclic condensation reactions. A plausible route, inferred from analogous structures , proceeds as follows:

  • Pyrrole Ring Formation: Cyclocondensation of a β-ketoester with a substituted aniline under acidic conditions generates the 2,5-dihydro-1H-pyrrole core.

  • Thiazole Annulation: Reaction of the pyrrole intermediate with a methyl thiazole-5-carboxylate derivative via nucleophilic substitution at the thiazole’s C-2 position.

  • Functionalization: Introduction of the 3,4-dichlorophenyl and 3-fluoro-4-methylbenzoyl groups via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Reactivity Profile

The presence of electron-withdrawing groups (e.g., chlorine, fluorine) and electron-donating substituents (e.g., methyl ester) creates regions of polarized electron density, rendering the compound susceptible to nucleophilic and electrophilic attacks. The hydroxyl group at position 4 may participate in hydrogen bonding or oxidation reactions, while the ketone at position 5 could undergo reduction or enolate formation .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredictionBasis
LogP (Partition Coefficient)~3.5Calculated from halogen content
Solubility in Water<1 mg/mLAnalogous structures
Melting Point180–190°C (decomposes)Estimated from molecular weight

Research Applications and Findings

Medicinal Chemistry

The compound’s dichlorophenyl and fluoromethylbenzoyl groups are hallmarks of kinase inhibitors and antimicrobial agents. For example, analogs featuring 4-chlorophenyl substituents demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) . Computational docking studies suggest that the dichlorophenyl moiety may enhance binding affinity to bacterial DNA gyrase by occupying hydrophobic pockets .

Materials Science

The thiazole-pyrrole scaffold’s conjugated π-system hints at potential applications in organic semiconductors or fluorescent probes. Derivatives with extended aromatic systems exhibit absorption maxima near 350 nm, suitable for UV-light harvesting applications .

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